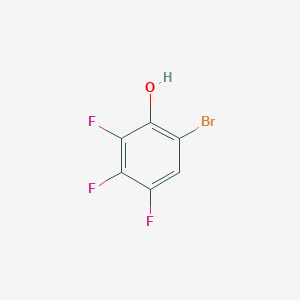

6-Bromo-2,3,4-trifluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2,3,4-trifluorophenol, commonly referred to as 6-Bromo-2,3,4-TFP, is a halogenated phenol compound widely used in scientific research and laboratory experiments. It is a colorless or white crystalline solid with a pungent smell. 6-Bromo-2,3,4-TFP is soluble in water and alcohol, and has a molecular formula of C6H3BrF3O. Its molecular weight is 218.02 g/mol. 6-Bromo-2,3,4-TFP is used as a reagent in organic synthesis, and has various applications in the fields of medicine, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Environmental Pollution and Toxicology

Brominated flame retardants, including those related to 6-Bromo-2,3,4-trifluorophenol, are studied for their environmental concentrations and toxicological impacts. For instance, Koch and Sures (2018) discuss the environmental presence and toxicology of 2,4,6-tribromophenol, highlighting its occurrence as both a synthetic product and a natural product in aquatic organisms, and its ubiquitous presence in the environment. This study underscores the importance of understanding the toxicokinetics and toxicodynamics of such compounds (Koch & Sures, 2018).

Flame Retardants

Zuiderveen, Slootweg, and de Boer (2020) review the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, and discuss their potential risks. The study points to the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, including those related to 6-Bromo-2,3,4-trifluorophenol (Zuiderveen, Slootweg, & de Boer, 2020).

Materials Science

Research on poly(3,4-ethylenedioxythiophene) (PEDOT) as a conducting polymer in organic electronic devices, as reviewed by Shi et al. (2015), provides insights into the role of brominated and fluorinated compounds in improving electrical conductivity and transparency in organic electronics. Such applications highlight the potential research avenues for compounds like 6-Bromo-2,3,4-trifluorophenol in material sciences (Shi, Liu, Jiang, & Xu, 2015).

Propriétés

IUPAC Name |

6-bromo-2,3,4-trifluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAKIHNLNIYLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3,4-trifluorophenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2608337.png)

![tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2608339.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2608340.png)

![Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608342.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol](/img/structure/B2608349.png)

![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)

![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)